molecular formula C11H13ClN2OS B13517543 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-aminehydrochloride

4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-aminehydrochloride

Cat. No.: B13517543
M. Wt: 256.75 g/mol
InChI Key: KSBMOOCFFWLDBT-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-aminehydrochloride is a compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Properties

Molecular Formula

C11H13ClN2OS

Molecular Weight

256.75 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride

InChI

InChI=1S/C11H12N2OS.ClH/c1-14-10-4-2-8(3-5-10)6-9-7-15-11(12)13-9;/h2-5,7H,6H2,1H3,(H2,12,13);1H

InChI Key

KSBMOOCFFWLDBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=CSC(=N2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-aminehydrochloride typically involves the reaction of 4-methoxybenzyl chloride with thioamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and methoxyphenyl group are susceptible to oxidation under controlled conditions:

Reagent/ConditionsReaction OutcomeReference
Hydrogen peroxide (H₂O₂), acidicOxidation of the thiazole sulfur to sulfoxide or sulfone derivatives
KMnO₄, aqueous acidic conditionsCleavage of the thiazole ring or oxidation of the methoxyphenyl methyl group

For example, treatment with H₂O₂ generates sulfoxide intermediates, while stronger oxidants like KMnO₄ may degrade the thiazole moiety entirely .

Alkylation and Acylation

The primary amine group undergoes nucleophilic reactions:

Reaction TypeReagentProductConditionsReference
AlkylationAlkyl halides (e.g., CH₃I)N-alkylated derivativesEtOH, K₂CO₃, reflux
AcylationAcetyl chlorideN-acetylated thiazoleDCM, room temperature

These reactions typically proceed in polar aprotic solvents, with yields dependent on steric hindrance from the methoxyphenyl group.

Nucleophilic Substitution

The chloromethyl group (from the hydrochloride salt) participates in SN2 reactions:

NucleophileProductConditionsReference
Hydroxide (OH⁻)Free amine (after deprotonation)NaOH, H₂O, RT
Thiols (e.g., RSH)Thioether derivativesDMF, 60°C

Deprotonation with NaOH regenerates the free base, enabling further functionalization.

Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation:

ConditionEquilibrium ShiftApplicationReference
Acidic (HCl)Protonated amine (water-soluble form)Purification via crystallization
Basic (NaOH)Deprotonated free amine (organic-soluble)Synthesis of neutral derivatives

Cyclization and Ring-Opening

Under specific conditions, the thiazole ring can undergo further transformations:

Reaction TypeReagent/ConditionsProductReference
Thermal cyclizationHigh-temperature pyrolysisFused polycyclic compounds
Acid hydrolysisConcentrated H₂SO₄, refluxRing-opened thioamide intermediates

Comparative Reactivity Table

Key functional groups and their reactivity:

Functional GroupReactivity Rank (1–5)Dominant Reaction Types
Thiazole ring4Oxidation, electrophilic substitution
Primary amine (-NH₂)5Alkylation, acylation
Methoxyphenyl group2Demethylation (under strong acids/bases)

Stability and Storage

  • Light sensitivity : Degrades under UV light, requiring amber glass storage .

  • Moisture sensitivity : Hydrolyzes slowly in aqueous media, necessitating anhydrous conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-Methoxy-5-[(phenylamino)methyl]phenol

Uniqueness

4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-aminehydrochloride stands out due to its unique thiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown higher potency in certain biological assays and greater stability under various conditions .

Biological Activity

4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine hydrochloride is a synthetic compound belonging to the thiazole class, which is characterized by a five-membered heterocyclic structure containing sulfur and nitrogen. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in treating microbial infections and cancer.

The molecular formula of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine hydrochloride is C11H12ClN3SC_{11}H_{12}ClN_{3}S with a molar mass of approximately 239.74 g/mol. The presence of the methoxy group on the phenyl ring enhances its solubility and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The thiazole ring facilitates the formation of covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzymatic activity or disruption of cellular processes. This mechanism is crucial for its effectiveness in pharmacological applications.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine hydrochloride have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

Anticancer Properties

In vitro studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells. For example, related compounds have been shown to activate caspase pathways with an effective concentration (EC50) as low as 2 nM in T47D breast cancer cells . The inhibition of tubulin polymerization by these compounds further supports their potential as anticancer agents.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective capabilities of thiazole derivatives. For example, one study evaluated their effects against hydrogen peroxide-induced damage in PC12 cells, revealing a significant reduction in cell death compared to controls . This suggests potential applications in neurodegenerative diseases.

Study on Antidepressant Activity

A study investigated the effects of various compounds, including thiazole derivatives, on the activity of antidepressants in rat models. The results indicated that these compounds could modulate the response to antidepressant therapies by influencing neurotransmitter systems .

In Vivo Efficacy

In vivo studies using animal models have shown that thiazole-containing compounds can significantly reduce tumor growth and enhance survival rates in cancer-bearing mice . These findings underscore the therapeutic potential of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine hydrochloride in oncology.

Data Summary

Biological Activity Effect Reference
AntimicrobialMIC: 3.12 - 12.5 µg/mL against S. aureus
AnticancerEC50 for caspase activation: 2 nM
NeuroprotectionReduced cell death by 53% vs control
Modulation of antidepressantsEnhanced efficacy in rat models

Q & A

Basic: What are the common synthetic routes for preparing 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine hydrochloride, and what experimental parameters are critical for success?

Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions involving substituted thiazole precursors. A key route involves reacting 4-methoxybenzyl chloride with thioamide derivatives under controlled conditions. For example:

  • Step 1: React 4-methoxybenzyl chloride with thiourea in ethanol to form a thiazole intermediate.
  • Step 2: Introduce an amine group via nucleophilic substitution or reductive amination.
    Critical parameters include:
  • Temperature: Maintain 60–80°C to prevent side reactions .
  • Catalyst: Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Solvent: Polar aprotic solvents (e.g., DMF) improve yield by stabilizing intermediates .

Advanced: How can computational methods like quantum chemical calculations optimize the synthesis of this compound?

Methodological Answer:
Computational reaction design (e.g., using ICReDD’s framework) integrates quantum mechanics and data science to predict viable pathways :

  • Reaction Path Search: Employ density functional theory (DFT) to model transition states and identify low-energy pathways.
  • Descriptor Analysis: Extract key variables (e.g., bond dissociation energies) to prioritize experimental conditions.
  • Case Study: Simulations of thiazole ring closure revealed that substituent electronic effects (e.g., methoxy groups) lower activation barriers by 15–20 kcal/mol .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound’s structure?

Methodological Answer:

  • X-ray Crystallography: Resolves bond lengths and angles (e.g., C-S bond: ~1.68 Å in thiazole rings) .
  • NMR Spectroscopy:
    • ¹H NMR: Methoxy protons appear as a singlet at δ ~3.8 ppm; thiazole protons show splitting (δ 6.5–7.5 ppm) .
    • ¹³C NMR: Carbonyl carbons resonate at δ ~160 ppm .
  • Mass Spectrometry: Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 267) .

Advanced: How do researchers evaluate the biological activity of this compound, and what contradictions arise in pharmacological assays?

Methodological Answer:

  • In Vitro Assays: Screen against enzyme targets (e.g., kinase inhibitors) using fluorescence polarization or calorimetry.
  • Contradictions:
    • Example: Discrepancies in IC₅₀ values (e.g., 2 μM vs. 8 μM) may stem from assay conditions (pH, solvent) or protein purity .
    • Resolution: Standardize protocols (e.g., fixed DMSO concentration ≤1%) and validate with orthogonal assays (e.g., SPR vs. ELISA) .

Basic: What methods ensure purity and stability of this compound during storage?

Methodological Answer:

  • HPLC Analysis: Use C18 columns with UV detection (λ = 254 nm) to monitor degradation products .
  • Stability: Store at –20°C under nitrogen to prevent oxidation of the thiazole ring .
  • Lyophilization: Enhances shelf life by reducing hydrolytic decomposition .

Advanced: How can reaction engineering principles (e.g., process control) improve yield in multi-step syntheses?

Methodological Answer:

  • Process Intensification: Use microreactors to enhance heat/mass transfer in exothermic steps (e.g., cyclization) .
  • DoE (Design of Experiments): Optimize variables (e.g., stoichiometry, residence time) via response surface modeling.
  • Case Study: A 2³ factorial design increased yield from 45% to 72% by adjusting catalyst loading and temperature .

Basic: What safety precautions are required when handling intermediates like chloromethyl-thiazole derivatives?

Methodological Answer:

  • PPE: Wear nitrile gloves and goggles to avoid skin/eye irritation (Risk Code: 36/37/38) .
  • Ventilation: Use fume hoods to mitigate inhalation risks from volatile intermediates (e.g., HCl gas) .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How can interdisciplinary approaches (e.g., bioinformatics) elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Molecular Docking: Predict binding modes to targets (e.g., kinases) using AutoDock Vina.
  • SAR Libraries: Synthesize analogs with varied substituents (e.g., replacing methoxy with halogens) and correlate with activity .
  • Cheminformatics: Apply QSAR models to prioritize derivatives with optimal logP (2–4) and polar surface area (<90 Ų) .

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